molecular formula C22H16N2S4 B15163126 N,N'-Di(1-naphthyl)thiuram disulfide CAS No. 193746-93-9

N,N'-Di(1-naphthyl)thiuram disulfide

Cat. No.: B15163126
CAS No.: 193746-93-9
M. Wt: 436.6 g/mol
InChI Key: SPCUAUKDDWAGPN-UHFFFAOYSA-N
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Description

N,N’-Di(1-naphthyl)thiuram disulfide: is a member of the thiuram disulfide family, which are organosulfur compounds characterized by the presence of a disulfide bond. These compounds are known for their versatility and are used in various industrial and scientific applications, including as vulcanization accelerators in the rubber industry and as fungicides in agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)thiuram disulfide typically involves the oxidation of the corresponding dithiocarbamate. The process generally includes two main steps:

Industrial Production Methods: In industrial settings, the synthesis can be optimized using microfluidic electrosynthesis. This method enhances the efficiency of the oxidation process and minimizes the generation of waste by-products. The use of microfluidic reactors allows for better control over reaction conditions, leading to higher yields and improved environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di(1-naphthyl)thiuram disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Di(1-naphthyl)thiuram disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di(1-naphthyl)thiuram disulfide involves the formation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization and oxidative addition. The compound’s molecular targets include enzymes and other proteins that interact with the free radicals, leading to the desired chemical transformations .

Comparison with Similar Compounds

    Tetramethylthiuram disulfide (Thiram): Used as a fungicide.

    Tetraethylthiuram disulfide (Disulfiram): Used to treat chronic alcoholism.

    Bis-(N-phenyl piperazino) thiuram disulfide (PPTD): Used in rubber vulcanization.

    Bis-(N-ethyl piperazino) thiuram disulfide (EPTD): Also used in rubber vulcanization

Uniqueness: N,N’-Di(1-naphthyl)thiuram disulfide is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other thiuram disulfides. Its naphthyl groups provide additional stability and potential for specific interactions in various applications .

Properties

CAS No.

193746-93-9

Molecular Formula

C22H16N2S4

Molecular Weight

436.6 g/mol

IUPAC Name

naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate

InChI

InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26)

InChI Key

SPCUAUKDDWAGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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